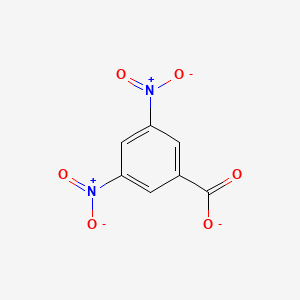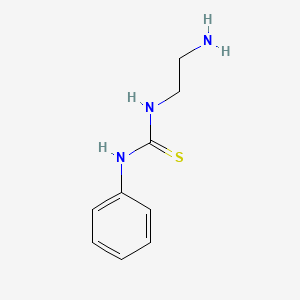
NAV-2729
Übersicht
Beschreibung
NAV-2729 ist ein selektiver Inhibitor des ADP-Ribosylationsfaktors 6 (ARF6), einer kleinen GTPase, die an verschiedenen zellulären Prozessen beteiligt ist. Der chemische Name von this compound lautet 3-(4-Chlorphenyl)-5-(4-Nitrophenyl)-2-(Phenylmethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-on. Es hat ein Molekulargewicht von 456,88 g/mol und eine Summenformel von C25H17ClN4O3 .
Wissenschaftliche Forschungsanwendungen
NAV-2729 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung zur Untersuchung der Hemmung von ARF6 und seiner Auswirkungen auf zelluläre Prozesse verwendet.
Medizin: Erforscht für sein Potenzial zur Reduzierung der Tumorentstehung in Mausmodellen für Uveamelanom.
Industrie: Wird bei der Entwicklung von ARF6-Inhibitoren für therapeutische Anwendungen eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es ARF6 selektiv hemmt. Es bindet an die ARF6-GEF-Bindungsregion, verhindert den Guanin-Nukleotid-Austausch und die anschließende Aktivierung von ARF6. Diese Hemmung stört die durch ARF6 vermittelten Signalwege, was zu einer verringerten Zellproliferation und Tumorentstehung führt . This compound beeinflusst auch andere Mitglieder der ARF-Familie und kleine GTPasen, obwohl es für ARF6 selektiver ist .
Wirkmechanismus
- Initially identified as a specific inhibitor of Arf6, NAV-2729 was found to reduce the progression of uveal melanoma in an orthotopic xenograft model .
- Initial work indicated that this compound specifically binds to Arf6, blocking spontaneous exchange and exchange catalyzed by guanine nucleotide exchange factors (GEFs) and GAPs .
- This compound’s effects on these regulatory proteins illustrate the complexities of defining targets of small molecules .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
Grassofermata plays a crucial role in biochemical reactions by inhibiting the uptake of long-chain fatty acids. It interacts with fatty acid transport proteins, particularly fatty acid transport protein-2 (FATP2). The inhibition is non-competitive, meaning Grassofermata binds to a site distinct from the fatty acid binding site, altering the protein’s conformation and reducing its activity . This interaction prevents the esterification of fatty acids with coenzyme A, thereby reducing lipid accumulation in cells .
Cellular Effects
Grassofermata has been shown to have significant effects on various cell types, including liver (HepG2), intestinal (Caco-2), muscle (C2C12), and pancreatic (INS-1E) cells. It inhibits the uptake of fatty acids, preventing lipid accumulation and subsequent cell death . In hepatocytes, Grassofermata reduces palmitate-mediated lipid accumulation, thereby protecting cells from lipotoxicity . Additionally, it influences cell signaling pathways related to lipid metabolism and gene expression, contributing to its protective effects .
Molecular Mechanism
At the molecular level, Grassofermata exerts its effects by binding to FATP2, inhibiting its function in fatty acid transport . This inhibition is non-competitive, meaning Grassofermata does not directly compete with fatty acids for binding but instead alters the protein’s conformation . This change in conformation reduces the protein’s ability to transport fatty acids, thereby decreasing lipid accumulation in cells . Additionally, Grassofermata’s inhibition of FATP2 affects downstream signaling pathways and gene expression related to lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Grassofermata have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of up to four years . In vitro studies have shown that Grassofermata maintains its inhibitory effects on fatty acid transport over extended periods . In vivo, Grassofermata decreases the absorption of labeled oleate in mice, demonstrating its long-term efficacy in reducing lipid uptake .
Dosage Effects in Animal Models
The effects of Grassofermata vary with different dosages in animal models. At a dosage of 300 mg/kg, Grassofermata significantly reduces the absorption of labeled oleate in mice . Higher doses may lead to toxic or adverse effects, although specific toxicological data are limited . The compound’s efficacy in reducing lipid uptake and accumulation is dose-dependent, with higher doses providing more significant effects .
Metabolic Pathways
Grassofermata is involved in metabolic pathways related to fatty acid transport and metabolism. By inhibiting FATP2, it reduces the esterification of fatty acids with coenzyme A, thereby decreasing lipid accumulation in cells . This inhibition affects metabolic flux and metabolite levels, particularly in pathways related to lipid metabolism . Grassofermata’s effects on these pathways contribute to its potential therapeutic applications in preventing lipid-related diseases .
Transport and Distribution
Within cells and tissues, Grassofermata is transported and distributed primarily through interactions with FATP2 . The compound’s inhibition of fatty acid transport affects its localization and accumulation within cells . In vivo studies have shown that Grassofermata decreases the absorption of labeled oleate in mice, indicating its efficacy in reducing lipid uptake across the gut .
Subcellular Localization
Grassofermata’s subcellular localization is primarily associated with its target protein, FATP2 . The compound’s inhibition of FATP2 affects its activity and function within specific cellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NAV-2729 umfasst mehrere Schritte. Ein wichtiger Schritt ist die Reaktion von 2-(4-Chlorphenyl)-3-oxo-4-phenylbutyronitril mit Hydrazinhydrat und Essigsäure in Toluol bei 110 °C für 3 Stunden. Das resultierende Produkt wird dann weiteren Reaktionen unterzogen, um die endgültige Verbindung zu erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert. Die Synthese umfasst in der Regel standardmäßige organische Synthesetechniken, einschließlich Reinigungsschritten wie Umkristallisation und Chromatographie, um einen hohen Reinheitsgrad (≥ 98 %) zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NAV-2729 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Nitrogruppe in this compound kann mit Hilfe von Reduktionsmitteln zu einer Aminogruppe reduziert werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Wasserstoffgas in Gegenwart eines Katalysators verwendet.
Substitution: Halogenierungs- und Nitrierungsreaktionen können mit Reagenzien wie Chlor und Salpetersäure durchgeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise führt die Reduktion der Nitrogruppe zur Bildung eines Amin-Derivats .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
NAB2: Ein weiterer ARF6-Inhibitor mit einer anderen chemischen Struktur.
NAB-14: Hemmt ARF6, hat aber einen anderen Bindungsmechanismus.
ARV-825: Zielt auf ARF6 und andere GTPasen ab, jedoch mit unterschiedlicher Selektivität.
Einzigartigkeit von NAV-2729
This compound ist einzigartig aufgrund seiner hohen Selektivität für ARF6 gegenüber anderen Mitgliedern der ARF-Familie und kleinen GTPasen. Es wurde gezeigt, dass es die ARF6-Aktivierung in verschiedenen Zellmodellen effektiv hemmt, was es zu einem wertvollen Werkzeug für die Untersuchung von ARF6-bezogenen Wegen und möglichen therapeutischen Anwendungen macht .
Eigenschaften
IUPAC Name |
2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O3/c26-19-10-6-18(7-11-19)24-22(14-16-4-2-1-3-5-16)28-29-23(31)15-21(27-25(24)29)17-8-12-20(13-9-17)30(32)33/h1-13,15,28H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYGBVWGARJOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of NAV-2729 and how does its inhibition impact cellular processes?
A1: this compound primarily inhibits ADP-ribosylation factor 6 (ARF6) [, ]. ARF6 is a small GTPase involved in various cellular processes, including membrane trafficking, cell migration, and signal transduction. Inhibiting ARF6 disrupts these processes, leading to downstream effects like reduced tumor cell proliferation, altered lipid homeostasis, and hindered viral entry [, , , ].
Q2: How specific is this compound for ARF6? Does it interact with other targets?
A2: While initially identified as an ARF6 inhibitor, research suggests that this compound might have a more complex target profile. Studies indicate potential interactions with other ADP-ribosylation factor regulatory proteins []. Further research is needed to fully elucidate its complete target profile.
Q3: Can you elaborate on the role of this compound in cancer research, particularly its effects on AML cells?
A3: Research suggests that this compound shows promise as a potential therapeutic agent in Acute Myeloid Leukemia (AML) []. Studies demonstrate that inhibiting ARF6 with this compound disrupts sphingolipid homeostasis in AML cells by downregulating sphingomyelin synthase 1 and 2 (SGMS1 and SGMS2) []. This disruption leads to ceramide accumulation, inhibiting the pro-survival AKT pathway and ultimately suppressing AML cell proliferation []. Importantly, this effect seems specific to AML cells, as this compound did not show significant toxicity towards normal host cells in preclinical models [].
Q4: What about the use of this compound in addressing viral infections?
A4: this compound has demonstrated potential as an antiviral agent, specifically against SARS-CoV-2 []. By inhibiting ARF6, this compound disrupts the endocytic pathway utilized by the virus to enter host cells, effectively reducing viral uptake and infection []. This effect has been observed in various cell lines, including Huh-7, Calu-3, and kidney organoids, highlighting its potential broad-spectrum antiviral activity [].
Q5: What is known about the structure of this compound and its relationship to its activity?
A5: While the exact structural characterization of this compound, including molecular formula, weight, and spectroscopic data, is not readily available in the provided research papers, its structure is described as 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one []. Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its potency and selectivity. Further research exploring the impact of structural modifications on its activity, potency, and selectivity is needed.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-acetylphenyl)-2-[(7-methoxy-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1224699.png)
![(1S,5S,9R)-5-hydroxy-10,10-dimethyl-6-methylidenebicyclo[7.2.0]undecan-2-one](/img/structure/B1224705.png)




![(2Z)-2-[(3-hydroxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one](/img/structure/B1224712.png)
![1-(2-Methoxyphenyl)-3-[2-[(4-methylphenyl)thio]ethyl]thiourea](/img/structure/B1224713.png)
![(E)-3-(2,5-dimethoxyphenyl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B1224716.png)

![2-[[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B1224721.png)
![N-[4-[(2-furanylmethylamino)-sulfanylidenemethyl]phenyl]acetamide](/img/structure/B1224722.png)
![2-[[3-(3-chloro-4-fluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1224723.png)

